molecular formula C13H14N2O B2987233 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime CAS No. 330452-87-4

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime

Cat. No.: B2987233
CAS No.: 330452-87-4
M. Wt: 214.268
InChI Key: IDSZHOJRUWOQHG-NTEUORMPSA-N
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Description

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a unique chemical with the empirical formula C13H13NO . It has a molecular weight of 199.25 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string for this compound is Cc1cc(C=O)c(C)n1-c2ccccc2 . The InChI key is LNROIXNEIZSESG-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 199.25 . It is sensitive to air . The melting point is between 87°C to 90°C .

Safety and Hazards

The compound is sensitive to air . It is recommended to be stored in a cold environment . It is a controlled product and may require documentation to meet relevant regulations .

Properties

IUPAC Name

(NE)-N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-8-12(9-14-16)11(2)15(10)13-6-4-3-5-7-13/h3-9,16H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSZHOJRUWOQHG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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